5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC18338873
Molecular Formula: C11H7F3N2O3
Molecular Weight: 272.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7F3N2O3 |
|---|---|
| Molecular Weight | 272.18 g/mol |
| IUPAC Name | 5-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7F3N2O3/c1-5-8(10(17)18)9(16-19-5)6-2-3-7(15-4-6)11(12,13)14/h2-4H,1H3,(H,17,18) |
| Standard InChI Key | QBIMSAOIRNFQOM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=CN=C(C=C2)C(F)(F)F)C(=O)O |
Introduction
Key Findings
5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid (CAS: 2230011-77-3) is a heterocyclic compound featuring an isoxazole core fused with a pyridine ring. This molecule has garnered attention in medicinal chemistry due to its structural similarity to bioactive isoxazole derivatives, particularly those with antiphlogistic, analgesic, and antirheumatic properties . Its synthesis leverages metal-free methodologies to address toxicity and cost concerns associated with traditional catalytic approaches .
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₂H₇F₃N₂O₃ and a molecular weight of 272.18 g/mol . Key structural elements include:
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A 5-methylisoxazole ring, which enhances metabolic stability.
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A 6-(trifluoromethyl)-3-pyridyl substituent, contributing to hydrophobic interactions and electron-withdrawing effects.
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A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation .
Table 1: Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₇F₃N₂O₃ | |
| Molecular Weight | 272.18 g/mol | |
| CAS Number | 2230011-77-3 | |
| Key Functional Groups | Isoxazole, pyridine, carboxylic acid |
Synthesis and Optimization
Metal-Free Synthetic Routes
Recent advancements emphasize eco-friendly strategies to avoid toxic metal catalysts like Cu(I) or Ru(II) . A typical pathway involves:
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Cyclocondensation: Ethoxymethylene-acetoacetic acid ester reacts with hydroxylamine to form the 5-methylisoxazole-4-carboxylic acid ester .
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Hydrolysis: Acidic conditions (e.g., glacial acetic acid/HCl) convert the ester to the free carboxylic acid .
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Coupling: The acid is coupled with 6-(trifluoromethyl)pyridin-3-amine via amide bond formation .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | NH₂OH·HCl, EtOH, reflux | 75–85% |
| Hydrolysis | AcOH/HCl (2:1), 80°C | 90% |
| Coupling | DCC, DMAP, CH₂Cl₂ | 60–70% |
Biological and Pharmacological Applications
Analgesic and Anti-inflammatory Activity
Structural analogs, such as 5-methylisoxazole-4-carboxylic acid anilides, exhibit significant antiphlogistic and analgesic effects. Introducing a trifluoromethyl group enhances potency and therapeutic range . For example:
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US4284786A: A related compound showed 4.1× greater therapeutic index than predecessors in rodent models .
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Mechanism: Likely involves inhibition of cyclooxygenase (COX) or modulation of ionotropic glutamate receptors .
Physicochemical and Spectral Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 8.90 (s, 1H, pyridine-H), 8.45 (d, 1H, pyridine-H), 7.75 (d, 1H, pyridine-H), 2.60 (s, 3H, CH₃) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Leflunomide analogs: Immunomodulatory agents targeting dihydroorotate dehydrogenase .
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Kinase inhibitors: Pyridine-isoxazole hybrids show promise in oncology .
Material Science
Trifluoromethyl groups improve thermal stability, making derivatives suitable for high-performance polymers .
Challenges and Future Directions
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